molecular formula C20H22N2O2S B2515724 2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851805-24-8

2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2515724
CAS No.: 851805-24-8
M. Wt: 354.47
InChI Key: PWLWRBULWWADAW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound featuring a 4,5-dihydro-1H-imidazole (imidazoline) core, a 4-methoxyphenyl group, and a 4-methylbenzylthio ether side chain. This specific molecular architecture suggests significant potential for pharmaceutical and biological chemistry research. Imidazoline derivatives are a class of compounds of great importance due to their wide range of significant biological and pharmacological activities, which have been extensively documented in scientific literature . Researchers have investigated similar structures for various properties, including potential applications as anticancer agents . The compound's mechanism of action is likely tied to the imidazoline scaffold, which is known to interact with various enzyme systems and biological targets. The presence of the methoxyphenyl and benzylthio substituents can be utilized to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a key building block in medicinal chemistry programs, particularly in the design and synthesis of new bioactive molecules targeting a variety of diseases. The compound is supplied with comprehensive analytical data to ensure its identity and purity for your research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-15-3-5-17(6-4-15)14-25-20-21-11-12-22(20)19(23)13-16-7-9-18(24-2)10-8-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLWRBULWWADAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring substituted with a methoxyphenyl group and a methylbenzylthio group. The synthesis typically involves:

  • Formation of the Imidazole Ring : This can be achieved through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
  • Substitution Reactions : The introduction of the 4-methoxyphenyl and 4-methylbenzylthio groups is performed via nucleophilic substitution reactions.
  • Thioether Formation : The thioether group is introduced through reactions involving appropriate thioalkanes.

Antimicrobial Properties

Research has indicated that compounds similar to 2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 32 µg/mL against several pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
5-(4-Methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole6.25Klebsiella pneumoniae
2-(4-Methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone32Escherichia coli
3-(4-Methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one<50Fusarium oxysporum

Anticancer Activity

The compound also shows potential anticancer properties. Studies have indicated that imidazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . For example, imidazole-based compounds have been shown to inhibit tumor growth in various cancer models.

Case Study: Anticancer Efficacy
A study evaluating the anticancer effects of related imidazole compounds demonstrated that certain derivatives led to a significant reduction in tumor size in xenograft models when compared to control groups . The mechanism involved the inhibition of key enzymes responsible for cell cycle progression.

The biological activity of 2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Anticancer Mechanism : May involve the induction of apoptosis through activation of caspases or inhibition of anti-apoptotic proteins.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its structural features that may influence biological activity. Potential applications include:

  • Antimicrobial Activity : Investigating the compound's effectiveness against various bacterial strains.
  • Anticancer Properties : Evaluating its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition or receptor modulation.

Biological Studies

The unique structure of this compound makes it suitable for use as a probe in biological studies. Its interactions with enzymes or receptors can provide insights into cellular processes such as:

  • Signal Transduction Pathways : Understanding how the compound affects signaling pathways can lead to new therapeutic strategies.
  • Molecular Interactions : The imidazole ring can facilitate hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets.

Case Studies and Research Findings

Several studies have highlighted the potential of related compounds in targeting specific proteins involved in critical cellular processes:

  • Kinase Inhibition : Research indicates that imidazole derivatives can inhibit kinases, which play vital roles in cell signaling and cancer progression.
  • Bromodomain Proteins : Compounds similar to 2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone have shown promise in modulating bromodomain proteins involved in transcription regulation.

Chemical Reactions Analysis

Imidazole Ring Reactivity

The dihydroimidazole moiety participates in alkylation, acylation, and coordination reactions. Key transformations include:

Reaction TypeConditions/ReagentsOutcome/ProductNotes
Alkylation Alkyl halides, base (e.g., K₂CO₃)N-alkylated imidazolesPositional selectivity depends on ring substituents.
Acylation Acetyl chloride, DMAPN-acyl derivativesEnhanced stability of acylated products.
Metal Coordination Transition metals (e.g., Cu²⁺)Metal-imidazole complexesExplored for catalytic or bioactive applications .

Thioether Oxidation

The (4-methylbenzyl)thio group undergoes oxidation to sulfoxide or sulfone derivatives:

ReagentsConditionsProductYield (Analogous Reactions)
H₂O₂, AcOH Room temperature, 12 hSulfoxide~60–80% (based on thioether oxidation in )
mCPBA CH₂Cl₂, 0°C to RTSulfone~85–95% (similar to sulfonamide oxidations )

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs electrophiles to the para position:

ReactionReagentsProductSelectivity
Nitration HNO₃/H₂SO₄3-Nitro-4-methoxyphenyl derivativeMeta to methoxy group .
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃3-Halo-4-methoxyphenyl derivativeLimited by steric hindrance .

Nucleophilic Addition to Ketone

The ethanone carbonyl is reactive toward nucleophiles:

NucleophileConditionsProductApplication
Grignard Reagents RMgX, THF, 0°C to RTTertiary alcohol derivativesUsed to extend carbon chains .
Hydrazine NH₂NH₂, EtOH, refluxHydrazone intermediatesPrecursors for heterocyclic synthesis .

Cycloaddition Reactions

The imidazole ring can participate in [3+2] cycloadditions:

DipolarophileConditionsProductSelectivity
Nitrile Oxides Heat or microwave irradiationImidazolo-isoxazoline hybridsObserved in related imidazole systems .
Azides Cu(I) catalysisTriazole-linked conjugates"Click" chemistry applications .

Reductive Modifications

Selective reduction of functional groups:

TargetReagentsProductNotes
Ketone Reduction NaBH₄ or LiAlH₄Secondary alcoholComplete reduction under mild conditions .
Imidazole Ring H₂, Pd/CSaturated imidazolidineRequires high pressure/temperature.

Key Mechanistic Insights

  • Thioether Reactivity : Oxidation to sulfone enhances electrophilicity, enabling subsequent nucleophilic attacks .

  • Imidazole Basicity : The ring’s lone pair on N-3 facilitates protonation or coordination, influencing reaction pathways .

  • Steric Effects : The 4-methylbenzyl group may hinder reactions at the imidazole C-2 position .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Activities Reference
2-(4-Methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone (Target) 4-MeO-C6H4, 4-Me-C7H7-S C20H20N2O2S 360.45 N/A (Limited direct data)
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4-EtO-C6H4, 4-F-C7H6-S C19H19FN2O2S 370.43 Enhanced lipophilicity due to fluorine
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-NO2-C6H4, 3-CF3-C7H6-S C19H15F3N3O3S 422.40 Electron-withdrawing groups; potential reactivity
2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone 4-Me-C7H7, hydroxymethyl, piperidinyl C19H25N3O2S 359.50 Improved solubility due to polar groups
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone 4-Cl-C6H4, phenylpiperazine C22H23ClN4OS 427.00 Antiproliferative activity (hypothesized)

Key Observations:

The 4-methylbenzylthio group in the target compound may confer moderate lipophilicity, balancing membrane permeability and solubility .

Physicochemical Properties :

  • Hydrophilic substituents, such as hydroxymethyl () or piperazinyl (), improve aqueous solubility, critical for drug bioavailability.
  • Bulky substituents (e.g., trifluoromethyl in ) may sterically hinder interactions but increase metabolic stability.

Synthetic Strategies :

  • Common synthetic routes involve nucleophilic substitution (e.g., thioether formation using α-halogenated ketones ) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups ).
  • The target compound likely requires a multi-step synthesis involving:
    (i) Formation of the 4,5-dihydroimidazole ring.
    (ii) Thioether linkage via reaction with 4-methylbenzyl mercaptan.
    (iii) Ketone group introduction via Friedel-Crafts acylation .

Biological Potential: Analogs with phenylpiperazine moieties () exhibit antiproliferative effects, suggesting the target compound may share similar mechanisms, such as kinase inhibition. Imidazole derivatives with sulfur linkages often target cysteine proteases or redox-sensitive pathways .

Q & A

Q. Key conditions :

  • Solvent choice : DMF enhances nucleophilicity for thioether formation but may require rigorous drying to avoid hydrolysis .
  • Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but risk side reactions like over-alkylation .

Basic: Which spectroscopic and crystallographic techniques confirm structural integrity, and what critical features should be prioritized?

Answer:

  • 1H/13C NMR :
    • Prioritize signals for the methoxyphenyl group (δ ~3.8 ppm for -OCH3, δ ~7.8 ppm for aromatic protons) and thioether methylene (δ ~4.2 ppm) .
    • Carbonyl (C=O) resonance at δ ~190–200 ppm in 13C NMR .
  • X-ray crystallography : Confirms spatial arrangement of the dihydroimidazole ring and thioether linkage. Look for bond angles (e.g., C-S-C ~105°) and torsional strain in the imidazole core .

Basic: What in vitro assays evaluate the bioactivity of this compound, and how can assay reliability be ensured?

Answer:

  • Enzyme inhibition assays : Use purified kinases (e.g., EGFR) with fluorescence-based ADP-Glo™ kits to measure IC50 values .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive bacteria (e.g., S. aureus) .

Q. Critical parameters :

  • Compound solubility : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle-only blanks .

Advanced: How can computational tools predict binding interactions and conformational dynamics?

Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB ID: 1M17) to model ligand binding. Focus on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with the thioether .
  • Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess conformational changes .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Answer:

  • Orthogonal assays : Cross-validate enzyme inhibition with cellular assays (e.g., MTT cytotoxicity) to rule out false positives .
  • Purity verification : Use HPLC-MS (≥95% purity) to exclude impurities skewing results .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings reduce activity) using SAR tables from prior studies (Table 1) .

Q. Table 1. Bioactivity of Structural Analogs

Substituent on Phenyl RingIC50 (EGFR, nM)MIC (S. aureus, µg/mL)
4-Methoxy (Target Compound)85 ± 128.2 ± 1.1
4-Chloro 120 ± 1812.5 ± 2.3
3-Fluoro 210 ± 25>32

Advanced: What strategies optimize regioselective modifications at the thioether or methoxyphenyl moieties?

Answer:

  • Thioether alkylation : Use bulky bases (e.g., DBU) to suppress competing N-alkylation. Solvent screening (THF vs. DMF) improves regioselectivity .
  • Methoxyphenyl derivatization : Protect the thioether with a temporary group (e.g., Boc) before introducing substituents via Ullmann coupling .

Advanced: How to design SAR studies for substituent variations on the imidazole core?

Answer:

  • Systematic substitution : Synthesize analogs with varied groups (e.g., -OCH3, -NO2, -CF3) at the 4-position of the phenyl ring .
  • Biological testing : Compare IC50 values across analogs to identify electron-donating groups (e.g., -OCH3) as key to kinase inhibition .

Advanced: What purification challenges arise during synthesis, and how can they be addressed?

Answer:

  • Byproduct removal : Use gradient elution (5→20% EtOAc in hexane) to separate unreacted α-halo ketone .
  • Recrystallization optimization : Ethanol/water (3:1 v/v) yields high-purity crystals; slow cooling reduces occluded solvent .

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